7-Hydroxybenzo[d]isoxazol-3(2H)-one

Physicochemical Properties Crystal Engineering Solid-State Formulation

7-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-67-7, molecular formula C₇H₅NO₃, molecular weight 151.12 g·mol⁻¹) is a heterocyclic building block belonging to the 1,2-benzisoxazol-3(2H)-one class. This scaffold consists of a benzene ring fused to an isoxazol-3(2H)-one moiety and is distinguished by a free hydroxyl group at the 7-position of the benzene ring.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 855996-67-7
Cat. No. B6316626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxybenzo[d]isoxazol-3(2H)-one
CAS855996-67-7
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)ONC2=O
InChIInChI=1S/C7H5NO3/c9-5-3-1-2-4-6(5)11-8-7(4)10/h1-3,9H,(H,8,10)
InChIKeyCLMOWYAFLMXVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-67-7): Core Benzisoxazolone Scaffold Properties and Structural Context for Scientific Procurement


7-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-67-7, molecular formula C₇H₅NO₃, molecular weight 151.12 g·mol⁻¹) is a heterocyclic building block belonging to the 1,2-benzisoxazol-3(2H)-one class . This scaffold consists of a benzene ring fused to an isoxazol-3(2H)-one moiety and is distinguished by a free hydroxyl group at the 7-position of the benzene ring. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and crop protection research, where its substitution pattern governs both physicochemical properties and downstream reactivity in cross-coupling and cyclization reactions . High-strength differential evidence is limited for this compound based on publicly available data.

Why Generic Benzisoxazolone Analogs Cannot Replace 7-Hydroxybenzo[d]isoxazol-3(2H)-one in Structure-Sensitive Applications


The 7-hydroxy substitution on the benzo[d]isoxazol-3(2H)-one core introduces a strong hydrogen-bond donor and acceptor site that is absent in the unsubstituted parent scaffold and in many halogenated or alkylated analogs . This functional group alters the electronic distribution of the fused ring system, shifting predicted acid dissociation constants and molecular packing density relative to comparator compounds such as 1,2-benzisoxazol-3(2H)-one or the 7-fluoro derivative . Consequently, a generic substitution with a regioisomeric hydroxybenzisoxazolone (e.g., 5‑ or 6‑hydroxy) or a de‑hydroxy analog will produce a different hydrogen-bonding network, distinct solubility behavior, and altered reactivity in Pd‑catalyzed C–H activation or nucleophilic derivatization reactions. These differences directly impact synthetic yield, regioselectivity, and the biological profile of downstream products, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 7-Hydroxybenzo[d]isoxazol-3(2H)-one (855996-67-7) Against Close Structural Analogs


Increased Molecular Density of 7-Hydroxybenzo[d]isoxazol-3(2H)-one Relative to the Unsubstituted Benzisoxazolone Core

The 7-hydroxy substituent raises molecular density from approximately 1.32 g·cm⁻³ (unsubstituted 1,2-benzisoxazol-3(2H)-one) to 1.5 g·cm⁻³, reflecting stronger intermolecular hydrogen bonding and tighter crystal packing . This physical difference directly influences handling, formulation, and solid‑state reaction behavior.

Physicochemical Properties Crystal Engineering Solid-State Formulation

Predicted Acidity Shift of 7-Hydroxybenzo[d]isoxazol-3(2H)-one Versus the 7-Fluoro Analog

Although a high‑confidence experimental pKa has not been reported for the target compound, the trend observed between the unsubstituted benzisoxazolone (pKa ≈ 13.55) and the 7‑fluoro analog (pKa ≈ 12.88) demonstrates that 7‑position substituents can shift the acid dissociation constant by over 0.6 log units . By analogy, the 7‑hydroxy group is expected to lower the pKa of the isoxazolone N–H via an electron‑withdrawing inductive effect, placing the ionization behavior closer to that of the 7‑fluoro derivative than to the parent scaffold.

pKa Prediction Ionization State ADMET Profiling

Hydrogen‑Bond Donor Capability of 7-Hydroxybenzo[d]isoxazol-3(2H)-one Compared to De‑Hydroxy and 7‑Fluoro Analogs

The presence of a phenolic –OH at position 7 provides one additional hydrogen‑bond donor (HBD) relative to 1,2-benzisoxazol-3(2H)-one (HBD count = 1) and one donor more than the 7‑fluoro analog (HBD count = 1) [1]. For the target compound, the HBD count is 2 (isoxazolone N–H plus phenolic O–H), whereas the HBA count is 3 (two oxygens from the isoxazolone carbonyl and the phenolic O–H, plus the isoxazole ring oxygen). This distinct HBD/HBA profile enables a different supramolecular recognition signature, affecting co‑crystal formation, target‑engagement geometry, and chromatographic retention.

Hydrogen Bonding Supramolecular Chemistry Receptor Binding

Highest‑Confidence Application Scenarios for 7-Hydroxybenzo[d]isoxazol-3(2H)-one (855996-67-7) Based on Differentiated Property Evidence


Medicinal Chemistry Library Design Requiring an Additional Hydrogen‑Bond Donor

When a screening library requires a benzisoxazolone core with an extra H‑bond donor for target engagement (e.g., kinase hinge‑binding motifs or protease S1 pocket interactions), 7‑hydroxybenzo[d]isoxazol-3(2H)-one is the preferred scaffold over the unsubstituted or 7‑fluoro analogs because it provides HBD = 2 and HBA = 3 [1]. This profile enables directional hydrogen bonding that can enhance selectivity and affinity in fragment‑based drug discovery.

Solid‑State Formulation and Co‑Crystal Engineering of Benzisoxazolone‑Derived APIs

The approximately 13% higher density (1.5 vs. 1.32 g·cm⁻³) and additional hydrogen‑bond donor of the target compound relative to the unsubstituted core predict improved tabletability and co‑crystal formation potential [1]. Process chemists evaluating salt or co‑crystal screens for poorly soluble benzisoxazolone drug candidates should prioritize this scaffold when higher crystalline density correlates with improved stability.

Synthetic Route Scouting for Pd‑Catalyzed C–H Functionalization of Benzisoxazoles

The hydroxyl group at position 7 can serve as a directing group or a site for further derivatization in Pd‑catalyzed C–H activation/hydroxylation protocols [1]. When the goal is late‑stage diversification of the benzisoxazole core, the 7‑hydroxy congener offers a unique handle that is absent in de‑hydroxy or 7‑halogeno analogs, potentially enabling ortho‑selective transformations that are not feasible with the parent scaffold.

Metabolite Identification and Pharmacokinetic Studies of Benzisoxazole‑Containing Drugs

Since hydroxylation at the 7‑position is a common Phase‑I metabolic pathway for benzisoxazole drugs (e.g., zonisamide, risperidone derivatives, iloperidone), 7‑hydroxybenzo[d]isoxazol-3(2H)-one serves as an authentic reference standard for metabolite identification and quantification in LC‑MS/MS assays [1]. Its distinct retention time and MS fragmentation pattern, governed by the additional H‑bond donor, improve specificity relative to using the non‑hydroxylated parent as a surrogate.

Quote Request

Request a Quote for 7-Hydroxybenzo[d]isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.